molecular formula C10H8N4 B13530970 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile

2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile

Cat. No.: B13530970
M. Wt: 184.20 g/mol
InChI Key: YAXUNFPQQZTART-UHFFFAOYSA-N
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Description

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with an appropriate amine and a carbonitrile source under reflux conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile
  • 2-amino-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile
  • 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxamide

Uniqueness

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized applications in various fields .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-amino-4-pyridin-4-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H8N4/c11-5-8-9(6-14-10(8)12)7-1-3-13-4-2-7/h1-4,6,14H,12H2

InChI Key

YAXUNFPQQZTART-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CNC(=C2C#N)N

Origin of Product

United States

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